(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
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Description
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BPTAA and is a derivative of thiazole.
Scientific Research Applications
Synthetic Methodologies and Intermediate Applications : Research on related bromophenyl and thiazolyl compounds, such as 2-Fluoro-4-bromobiphenyl, reveals their importance as key intermediates in the synthesis of various pharmacologically active molecules and materials. The development of practical synthetic methodologies for such intermediates is crucial for advancing pharmaceutical and materials science research (Qiu et al., 2009).
Bioactivity of Thiazole Derivatives : Thiazole and its derivatives, including compounds structurally related to (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile, are extensively studied for their diverse biological activities. These include potential anti-inflammatory, antimicrobial, and anticancer properties, underscoring the significance of thiazole scaffolds in drug discovery and medicinal chemistry (Abdurakhmanova et al., 2018).
Potential in Optoelectronic Materials : Research on functionalized quinazolines and pyrimidines, which share structural motifs with the compound , highlights the utility of such molecules in the development of optoelectronic materials. These findings suggest that structurally similar compounds could find applications in electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Green Chemistry and Environmental Considerations : The synthesis and study of acrylonitrile derivatives, related to the environmental and safety aspects of chemical manufacturing, are essential for understanding the potential applications and implications of similar compounds in green chemistry and sustainable industrial processes (Grasselli & Trifiró, 2016).
properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-4-2-3-5-17(13)22-11-15(10-21)19-23-18(12-24-19)14-6-8-16(20)9-7-14/h2-9,11-12,22H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXYYIFDRTXTCG-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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